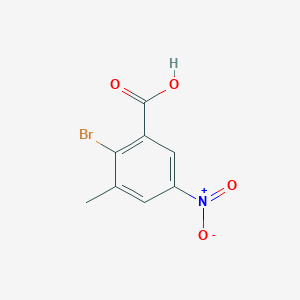

2-溴-3-甲基-5-硝基苯甲酸

描述

2-Bromo-3-methyl-5-nitrobenzoic Acid is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2 . It is an intermediate for the synthesis of 4-(Piperazin-1-ylmethyl)-N1-arylsulfonyl indole derivatives as 5-HT6 receptor ligands .

Synthesis Analysis

The synthesis of 2-Methyl-3-nitrobenzoic acid involves the addition of 20 g of 3-nitro-o-xylene (0.132 mol) to a 500 ml three-necked flask. Then, 76 g (0.66 mol) of n-hexanoic acid and 9.87 g (0.29 mol) of hydrogen peroxide are added. The temperature is slowly raised to 60 °C and the reaction is kept for 12 hours. The desired product of 2-methyl-3-nitrobenzoic acid is obtained by suction filtration (20.78 g, yield: 87%) .Molecular Structure Analysis

The molecular structure of the nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Physical And Chemical Properties Analysis

2-Bromo-3-methyl-5-nitrobenzoic acid is an off-white to yellow crystalline powder . Its molecular weight is 260.04 .科学研究应用

Synthesis of Other Compounds

Compounds like “2-Bromo-3-methyl-5-nitrobenzoic acid” are often used as intermediates in the synthesis of other complex organic compounds . For example, similar compounds such as “2-Bromo-5-nitrobenzoic acid” have been used in the preparation of "2-bromo-5-nitrobenzophenone" .

Photo-deprotection Reagent

Some bromo-nitrobenzoic acid derivatives are used as thiol photo-deprotection reagents . This means they can protect certain functional groups in a molecule during a chemical reaction, and then be removed by exposure to light.

Nitration of Hydrocarbons

Nitro compounds can be prepared by the direct substitution of hydrocarbons with nitric acid . This process, known as nitration, is a fundamental reaction in the field of organic chemistry.

Displacement Reactions with Nitrite Ions

Nitro compounds can also be prepared by displacement reactions with nitrite ions . This is another important method for the synthesis of nitro compounds in organic chemistry.

Oxidation of Primary Amines

Nitro compounds can be prepared by the oxidation of primary amines . This reaction is particularly useful in the synthesis of nitro compounds from amines.

作用机制

Target of Action

It’s known to be a reactant in the preparation of epz005687, a potent and selective inhibitor of ezh2 .

Mode of Action

It’s known that brominated benzylic compounds can undergo free radical reactions . In such reactions, a bromine atom is typically added to the benzylic position, which can be resonance stabilized . This process involves the formation of a radical intermediate, which can further react with other molecules .

Biochemical Pathways

Brominated benzylic compounds are known to participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the molecule, potentially affecting various biochemical pathways.

Result of Action

As a reactant in the preparation of epz005687, it may contribute to the inhibition of ezh2, a histone-lysine n-methyltransferase enzyme . This enzyme is involved in gene expression and its inhibition can have significant effects on cellular function .

安全和危害

属性

IUPAC Name |

2-bromo-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSNSIDIZKPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614332 | |

| Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-5-nitrobenzoic acid | |

CAS RN |

631911-95-0 | |

| Record name | 2-Bromo-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

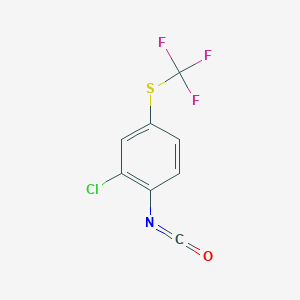

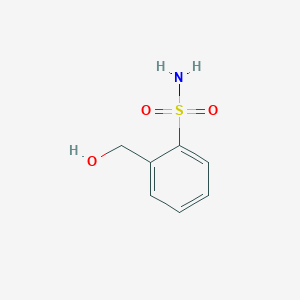

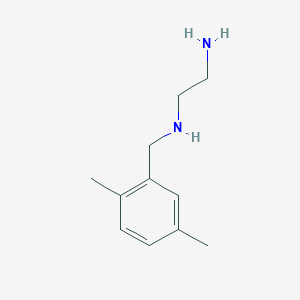

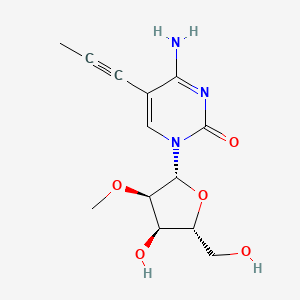

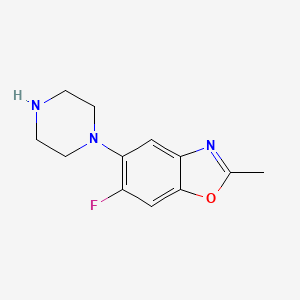

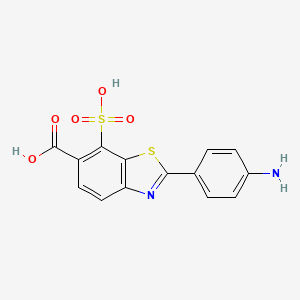

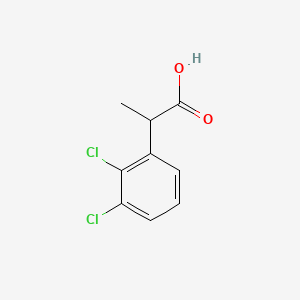

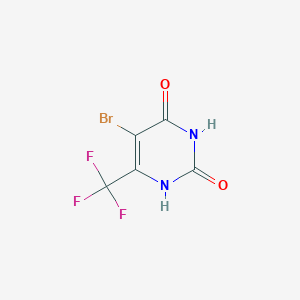

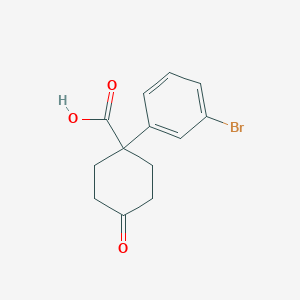

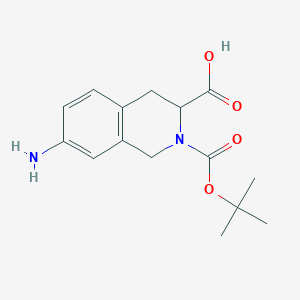

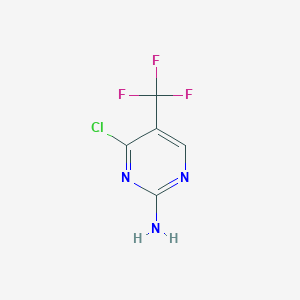

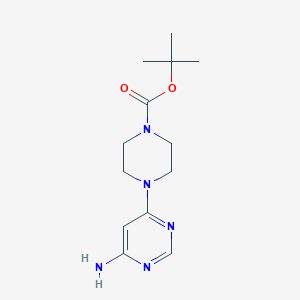

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。